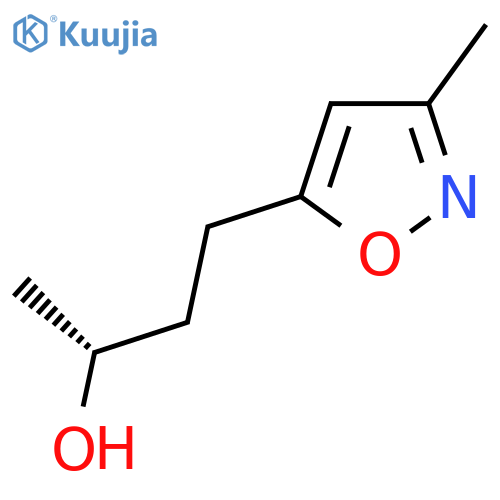Cas no 2227792-73-4 ((2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol)
(2R)-4-(3-メチル-1,2-オキサゾール-5-イル)ブタン-2-オールは、光学活性を有するキラルアルコール化合物です。3-メチルイソオキサゾール環とヒドロキシル基を有するブタン骨格から構成され、高い立体選択性を示すことが特徴です。この化合物は医薬品中間体や不斉合成の構築ブロックとして有用であり、特に神経科学分野でのリガンド開発や酵素阻害剤研究において重要な役割を果たします。光学純度が保証された(R)-エナンチオマーとして提供可能であり、有機合成における立体特異的反応の制御に優れた性能を発揮します。安定な結晶性固体として取り扱いが容易で、各種有機溶媒への溶解性に優れています。

2227792-73-4 structure
商品名:(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol
- EN300-1788964
- 2227792-73-4
-
- インチ: 1S/C8H13NO2/c1-6-5-8(11-9-6)4-3-7(2)10/h5,7,10H,3-4H2,1-2H3/t7-/m1/s1
- InChIKey: ZLLYRXAWPSSBCQ-SSDOTTSWSA-N
- ほほえんだ: O[C@H](C)CCC1=CC(C)=NO1
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788964-2.5g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 2.5g |
$3611.0 | 2023-09-19 | ||
| Enamine | EN300-1788964-5.0g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 5g |
$5345.0 | 2023-06-02 | ||
| Enamine | EN300-1788964-0.05g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 0.05g |
$1549.0 | 2023-09-19 | ||
| Enamine | EN300-1788964-10.0g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 10g |
$7927.0 | 2023-06-02 | ||
| Enamine | EN300-1788964-0.25g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 0.25g |
$1696.0 | 2023-09-19 | ||
| Enamine | EN300-1788964-5g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 5g |
$5345.0 | 2023-09-19 | ||
| Enamine | EN300-1788964-1g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 1g |
$1844.0 | 2023-09-19 | ||
| Enamine | EN300-1788964-10g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 10g |
$7927.0 | 2023-09-19 | ||
| Enamine | EN300-1788964-1.0g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 1g |
$1844.0 | 2023-06-02 | ||
| Enamine | EN300-1788964-0.1g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 0.1g |
$1623.0 | 2023-09-19 |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
2227792-73-4 ((2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
